molecular formula C6H10O4 B031001 Dimethyl succinate CAS No. 106-65-0

Dimethyl succinate

Cat. No. B031001
CAS RN: 106-65-0
M. Wt: 146.14 g/mol
InChI Key: MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Description

Dimethyl succinate belongs to the diester of methyl alcohol and succinic acid, which can be found in nuts . It is a biodegradable ester with low odor and low volatility and commonly serves as a flavoring agent that can be used in perfumery and personal care products, including skin-conditioning agents and emollient . It also has a wide range of industrial applications such as functional fluids (open systems), intermediates, paint additives and coating additives, pigments solvents, viscosity adjustors .


Synthesis Analysis

Esterification of succinic acid to form dimethyl succinate has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .


Molecular Structure Analysis

The molecular formula of Dimethyl succinate is C6H10O4 . It is a colorless liquid and its molar mass is 146.14 g/mol .


Chemical Reactions Analysis

Dimethyl succinate reacts with acids to liberate heat along with methanol and succinic acid . It may react with strong oxidizing acids to liberate enough heat to ignite the reaction products . Heat is also generated by the interaction with caustic solutions .


Physical And Chemical Properties Analysis

Dimethyl succinate is a colorless liquid . Its flash point is 185°F . It has a lower explosive limit (LEL) of 1% and an upper explosive limit (UEL) of 8.5% . Its autoignition temperature is 689°F . The melting point is 67.1°F and it has a vapor pressure of 0.3 mmHg at 68°F .

Scientific Research Applications

Production Process Design

Dimethyl succinate (DMS) production process has been analyzed and designed based on experimental data, open literature, and mathematical models . The process involves esterification of succinic acid to form DMS. Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .

Industrial Applications

DMS has a wide range of industrial applications. It is used as functional fluids in open systems, intermediates, paint additives and coating additives, pigments solvents, and viscosity adjustors .

Flavoring Agent

DMS is used as a flavoring agent . This application is particularly important in the food industry where it contributes to the taste and aroma of various products.

Manufacture of Fragrances

DMS is widely used in the manufacture of fragrances . Its unique chemical properties contribute to the creation of a variety of scents.

Pharmaceuticals and Agrochemicals

DMS is used in the production of pharmaceuticals and agrochemicals . Its chemical structure allows it to be used in the synthesis of a variety of compounds used in these industries.

6. Solvent in Commercial Dibasic Esters Mixture DMS is one of the solvents in the commercial dibasic esters mixture . This mixture is used in a variety of applications, including as a cleaning agent and a component in some types of paint.

Safety And Hazards

Dimethyl succinate may be harmful by inhalation, ingestion or skin absorption . It may cause irritation . It reacts with acids to liberate heat along with methanol and succinic acid . It may react with strong oxidizing acids to liberate enough heat to ignite the reaction products . Heat is also generated by the interaction with caustic solutions . Flammable hydrogen is generated with alkali metals and hydrides .

Future Directions

The Dimethyl Succinate Market is segmented by product type, end-user industry, and geography. The Dimethyl Succinate Market report provides an in-depth analysis of the current state of the industry, including its technological trends, competitive landscape, key players, and revenue forecasts for global, regional, and country levels .

properties

IUPAC Name

dimethyl butanedioate
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InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3
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InChI Key

MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCC(=O)OC
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Molecular Formula

C6H10O4
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DSSTOX Substance ID

DTXSID5025152
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Molecular Weight

146.14 g/mol
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Physical Description

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid.
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Boiling Point

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F
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Flash Point

185 °F (NTP, 1992), 85.0 °F, 185 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol)
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Density

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117
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Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F
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Mechanism of Action

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure., Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.
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Product Name

Dimethyl succinate

Color/Form

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD

CAS RN

106-65-0
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Record name DIMETHYL SUCCINATE
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Melting Point

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F
Record name DIMETHYL SUCCINATE
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Record name Dimethyl succinate
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
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3
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500 g
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[Compound]
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dimethoxyfurans
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Synthesis routes and methods II

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
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reactant
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2 mol
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[Compound]
Name
palladium-on-aluminium oxide
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0 (± 1) mol
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Name
catalyst
Quantity
100 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

or dianilinodihydroterephthalic acids or the salts thereof, is characterised in that the suspension of the disodium salt of dimethyl succinylosuccinate, which suspension is obtained by condensation of dimethyl succinate in a 35-45 percent by weight solution of sodium methylate in methanol, is acidified, and the liberated dimethyl succinylosuccinate is condensed with at least 2 mols of a compound of the formula ##STR3## in which
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0 (± 1) mol
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Name
dianilinodihydroterephthalic acids
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl succinate
Reactant of Route 2
Dimethyl succinate
Reactant of Route 3
Dimethyl succinate
Reactant of Route 4
Dimethyl succinate
Reactant of Route 5
Dimethyl succinate
Reactant of Route 6
Reactant of Route 6
Dimethyl succinate

Q & A

Q1: What are the common methods for synthesizing dimethyl succinate?

A1: Dimethyl succinate can be synthesized through various routes, including:

  • Esterification of succinic acid: This method involves reacting succinic acid with methanol in the presence of an acid catalyst. [, , , , ]
  • Catalytic hydrogenation of maleic anhydride or dimethyl maleate: This process utilizes hydrogen gas and a catalyst, such as copper-based catalysts or ruthenium hydroxide, to convert maleic anhydride or dimethyl maleate into dimethyl succinate. [, , , , , ]

Q2: What role does catalysis play in the production of dimethyl succinate?

A2: Catalysis is crucial for efficient and selective dimethyl succinate synthesis. Various catalysts are employed, each influencing the reaction pathway and product yield.

  • Ionic liquids: Ionic liquids, particularly those containing bisulfate anions (HSO4), have shown promising catalytic activity in dimethyl succinate synthesis, offering advantages like mild reaction conditions and recyclability. []
  • Solid acid catalysts: Heat-resistant cation exchange resins can catalyze the esterification of succinic acid with methanol in continuous processes. []
  • Gold-palladium nanoparticles: These nanoparticles, particularly when supported on magnesium hydroxide, exhibit synergistic effects in catalyzing the oxidative esterification of 1,4-butanediol to dimethyl succinate. []

Q3: Can dimethyl succinate be produced from renewable resources?

A3: Yes, researchers have successfully synthesized fully biomass-based dimethyl succinate. One approach involves using furfural, derived from inedible agricultural waste, as a starting material. Furfural is converted to fumaric acid, which is further hydrogenated to produce both 1,4-butanediol and succinic acid – the precursors for dimethyl succinate. []

Q4: Are there continuous flow systems for dimethyl succinate production?

A4: Yes, both chemical and chemoenzymatic continuous flow systems have been developed for dimethyl succinate production. [] One method uses a microwave-assisted system with sulfuric acid as a catalyst to facilitate the esterification of succinic acid. Another approach utilizes a continuous flow reactor with immobilized lipase Cal B to trans-esterify dimethyl succinate.

Q5: What is the molecular formula and weight of dimethyl succinate?

A5: Dimethyl succinate has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol.

Q6: How can dimethyl succinate be characterized using spectroscopic techniques?

A6: Various spectroscopic methods are employed for characterizing dimethyl succinate:

  • FT-IR Spectroscopy: Infrared spectroscopy helps identify functional groups and study the decomposition pathways of dimethyl succinate and related compounds. [, , ]
  • NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed structural information, enabling analysis of the composition and properties of dimethyl succinate-based polymers and copolymers. [, , ]
  • GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) allows for the identification and quantification of dimethyl succinate in complex mixtures, such as dimethylester nylon acids. []

Q7: What are the industrial applications of dimethyl succinate?

A7: Dimethyl succinate is a valuable building block for synthesizing various chemicals, including:

  • Poly(butylene succinate) (PBS) and copolymers: This biodegradable polyester finds applications in packaging, fibers, and other materials. [, , ]
  • γ-Butyrolactone: Dimethyl succinate can be catalytically hydrogenated to produce γ-butyrolactone, a versatile solvent and chemical intermediate. []
  • Pharmaceutical intermediates: Dimethyl succinate serves as a precursor in synthesizing pharmaceuticals and prodrugs. [, , ]

Q8: How is dimethyl succinate used in the development of biodegradable polymers?

A8: Dimethyl succinate is a key monomer in the production of poly(butylene succinate) (PBS), a biodegradable polyester known for its favorable properties:

  • Biodegradability: PBS readily degrades under composting conditions, offering a sustainable alternative to conventional plastics. [, ]
  • Thermal Processability: PBS possesses suitable melting and crystallization temperatures, allowing for easy processing using conventional techniques. [, ]
  • Mechanical Properties: PBS exhibits balanced mechanical properties, making it suitable for various applications. [, ]

Q9: Can dimethyl succinate be used in pharmaceutical applications?

A9: Yes, dimethyl succinate shows potential in pharmaceutical applications, primarily as a prodrug moiety:

  • Taste Masking: Dimethyl succinate has been investigated for developing prodrugs of bitter-tasting drugs like guaifenesin. Esterification with dimethyl succinate can mask the unpleasant taste, potentially improving patient compliance. []

Q10: Does dimethyl succinate impact the environment?

A10: While dimethyl succinate itself has a limited environmental impact, its production and use can raise environmental concerns:

    Q11: What are some promising areas for future research on dimethyl succinate?

    A11: Future research on dimethyl succinate can explore various aspects, including:

    • Developing more efficient and sustainable production methods: Exploring novel catalysts, alternative reaction pathways, and utilizing renewable feedstocks are crucial for environmentally friendly dimethyl succinate production. [, ]
    • Expanding its applications in polymer science: Investigating new copolymerization strategies and developing high-performance materials from dimethyl succinate-based polymers are promising research avenues. [, , ]
    • Further exploring its potential in pharmaceutical applications: Studying the use of dimethyl succinate as a prodrug moiety for a broader range of drugs and investigating its potential in drug delivery systems are areas of interest. []

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